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Compound of Interest

Compound Name: 2-Methyl-6-phenylmorpholine

Cat. No.: B3054326

Phenylmorpholines are a class of chemical compounds derived from 2-phenylmorpholine.[1][2]
Historically, this scaffold gained prominence with the development of phenmetrazine (Preludin),
a psychostimulant medication introduced in the 1950s as an anorectic for the treatment of
obesity.[3] The core of their pharmacological significance lies in their ability to modulate
monoaminergic systems. Most compounds in this class act as releasing agents or reuptake
inhibitors of key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).
[1][3][4] This versatile mechanism of action has led to the investigation of phenylmorpholine
derivatives for a range of central nervous system (CNS) disorders, including Attention-
Deficit/Hyperactivity Disorder (ADHD), obesity, depression, and substance addiction.[1][4]
Beyond their direct therapeutic applications, phenylmorpholines also serve as crucial
intermediates in the synthesis of various pharmaceuticals and agrochemicals.[5][6]

The Architectural Blueprint: Core Scaffold and the
Critical Role of Stereochemistry

The phenylmorpholine framework consists of a phenyl group attached to a morpholine ring.
The true pharmacological potential of this scaffold is unlocked through an understanding of its
three-dimensional structure, or stereochemistry. The spatial arrangement of atoms at the
molecule's chiral centers is a determinant factor for its biological activity, influencing everything
from receptor binding affinity to metabolic stability.[7][8][9][10]

For many biologically active phenylmorpholines, such as phenmetrazine (3-methyl-2-
phenylmorpholine), chiral centers exist at the C2 and C3 positions of the morpholine ring. The
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relative orientation of the substituents at these centers (cis or trans) gives rise to different
stereoisomers, each with a potentially unique pharmacological profile.[3][11]

A prime example is the relationship between phenmetrazine and its N-methylated, C3-
methylated analogue, phendimetrazine. Phendimetrazine itself is largely inactive but serves as
a prodrug, being metabolized in the body to the active phenmetrazine.[12][13] This metabolic
conversion provides a more sustained release of the active compound compared to direct
administration of phenmetrazine.[12] The stereochemistry of phendimetrazine is crucial; the
(2S,3S)-isomer is the therapeutically active form.[14]

Caption: Core Phenylmorpholine Scaffold Highlighting Key Substitution Points.

Dissecting the Design: A Deep Dive into Structure-
Activity Relationships (SAR)

The pharmacological activity of phenylmorpholine derivatives can be finely tuned by strategic
modifications at three primary locations: the phenyl ring, the carbon atoms of the morpholine
ring, and the morpholine nitrogen.

A. Phenyl Ring Substitutions: The Selectivity Switch

Modifications to the phenyl ring have a profound impact on a compound's potency and, most
notably, its selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT)
transporters.

o Positional Isomerism (Ortho, Meta, Para): The location of a substituent is critical. For
instance, studies on methylphenmetrazine (MPM) and fluorophenmetrazine (FPM) isomers
have shown that moving a substituent from the ortho to meta to para position can drastically
alter the interaction with monoamine transporters.[3][15]

o Nature of the Substituent:

o Halogens: Introduction of a fluorine atom, as in 3-fluorophenmetrazine (3-FPM), maintains
potent releasing activity at DAT and NET, similar to the parent compound phenmetrazine.

[3]
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o Alkyl Groups: The addition of a methyl group, particularly at the para-position (4-
methylphenmetrazine or 4-MPM), tends to increase potency at the serotonin transporter
(SERT).[3] This shift towards SERT activity can change the compound's profile from a
classic stimulant to an entactogen, with effects more akin to MDMA.[3]

B. Morpholine Ring Carbon Substitutions: The Potency
Core

Alkylation of the morpholine ring carbons, especially at the C3 position, is a cornerstone of the
SAR for classic phenylmorpholine stimulants.

o C3-Methylation: The presence of a methyl group at the C3 position, as seen in
phenmetrazine, is a key structural feature for potent stimulant effects mediated by DAT and
NET release.[3]

o Stereochemistry at C2/C3: The relative stereochemistry of the phenyl group at C2 and the
methyl group at C3 is paramount. The cis-conformation (as in pseudophenmetrazine) is
significantly less potent as a norepinephrine releaser and only a weak dopamine reuptake
inhibitor, whereas the trans-conformation (phenmetrazine) is a potent releaser of both.[2][11]

C. Morpholine Nitrogen Substitutions: The Activity and
Prodrug Modulator

The nitrogen atom of the morpholine ring offers a versatile handle for modifying a compound's
properties, including its mechanism of action and pharmacokinetics.

¢ N-Alkylation:

o N-Methylation: As discussed with phendimetrazine, N-methylation can create a prodrug,
effectively rendering the parent molecule inactive until it is metabolized.[12][13] This
strategy can lead to a smoother and more prolonged pharmacological effect.[12]

o N-Propylation: Increasing the alkyl chain length can introduce entirely new
pharmacological activities. For example, N-propyl substitution on some phenylmorpholine
scaffolds has been shown to confer dopamine receptor agonist activity, a departure from
the typical monoamine releasing/reuptake inhibition profile.[1]
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D. Bioisosteric Replacements: Expanding Chemical
Space

Bioisosterism involves substituting one atom or group with another that has similar physical or
chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic
properties.[16][17]

» Scaffold Hopping: The core phenylmorpholine scaffold can be replaced entirely. For instance,
replacing the morpholine ring with other heterocycles like piperazine or thiomorpholine can
modulate metabolic stability and receptor interaction.[18][19]

e Phenyl Ring Analogs: The phenyl ring can be substituted with other aromatic or even
saturated ring systems to probe interactions with the receptor binding pocket and improve
properties like solubility.[16][20]

Pharmacological Profiles: Monoamine Releasers vs.
Reuptake Inhibitors

Phenylmorpholines primarily exert their effects through two distinct mechanisms at the
monoamine transporters:

* Releasing Agents: These compounds are transported into the presynaptic neuron by the
transporter. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a
reversal of the transporter's function and the subsequent efflux of neurotransmitters into the
synapse. Phenmetrazine is a classic example of a potent DAT and NET releaser.[3]

o Reuptake Inhibitors: These compounds bind to the transporter protein but are not
translocated. By occupying the binding site, they block the transporter from clearing
neurotransmitters from the synapse, thus increasing their extracellular concentration.

Subtle structural modifications can shift a compound's primary mechanism from release to
reuptake inhibition.[4] This distinction is critical, as releasers often have a higher potential for
abuse compared to reuptake inhibitors.

Comparative Activity at Monoamine Transporters
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The following table summarizes the in vitro activity of several key phenylmorpholine
compounds, illustrating the impact of structural modifications. The values represent the half-
maximal effective concentration (ECso) for release, where a lower value indicates higher

potency.
SERT ECso ] .
Compound DAT ECso (nM)  NET ECso (nM) (M) Primary Profile
n
2-
Phenylmorpholin 86 79 20,260 NDRA
e
Phenmetrazine 70 -131 29 -50.4 7,765 - >10,000 NDRA
4- _
SERT-preferring
Methylphenmetra ~250 ~1200 ~275
Releaser
zine (4-MPM)
Inactive
Phendimetrazine  >10,000 >10,000 >100,000
(Prodrug)

Data compiled from rat brain synaptosome assays.[2][3][12] NDRA: Norepinephrine-Dopamine
Releasing Agent

Experimental Protocols: From Synthesis to In Vitro

Evaluation
A. General Synthesis of Phenylmorpholine Analogs

A common and adaptable synthetic route to substituted 3-methyl-2-phenylmorpholines involves
a multi-step process starting from a substituted propiophenone.[3]

Protocol: Synthesis of 4-Methylphenmetrazine (4-MPM)

e Bromination: 4-methylpropiophenone is brominated at the alpha-position using a suitable
brominating agent (e.g., Brz2) in a solvent like methanol to yield 2-bromo-1-(4-
methylphenyl)propan-1-one. Causality: This step introduces a leaving group (bromide)
necessary for the subsequent nucleophilic substitution.
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e Amination: The resulting a-bromoketone is reacted with ethanolamine in the presence of a
non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This reaction forms the
intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one. Causality: The
primary amine of ethanolamine acts as a nucleophile, displacing the bromide. The base
neutralizes the HBr formed during the reaction.

e Cyclization: The intermediate is then subjected to a reduction and cyclization sequence. This
is often achieved using a reducing agent like sodium borohydride (NaBHa4) to reduce the
ketone, followed by acid-catalyzed cyclization (e.g., using sulfuric acid) to form the
morpholine ring. Causality: Reduction of the ketone to an alcohol allows for an intramolecular
nucleophilic attack by the hydroxyl group onto the protonated amine's carbon, leading to ring
closure.

o Purification: The final product is purified using standard techniques such as column
chromatography or recrystallization to isolate the desired stereoisomers.

Amino Ketone
Intermediate

Reduction & Cyclization
(e.g., NaBHa, H250a)

oa-Bromination «Bromoketone Amination
(e.g., Brz) (Ethanolamine, Base)

Click to download full resolution via product page

Caption: General Synthetic Workflow for Phenylmorpholine Analogs.

B. In Vitro Pharmacological Evaluation: Monoamine
Transporter Release Assay

To determine whether a phenylmorpholine analog acts as a substrate-type releaser and to
guantify its potency, an in vitro release assay using synaptosomes is the gold standard.[3][15]

Protocol: [BH]Monoamine Release Assay in Rat Brain Synaptosomes
e Synaptosome Preparation (Self-Validating System):

o Dissect specific brain regions from rats (e.g., striatum for DAT, hippocampus for SERT).
Causality: These regions have high densities of the respective transporters, ensuring a
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robust signal.

o Homogenize the tissue in ice-cold sucrose buffer.
o Centrifuge the homogenate at low speed to remove nuclei and cell debris.

o Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (resealed
nerve terminals).

o Resuspend the synaptosome pellet in a physiological buffer. The integrity of the
synaptosomes is critical and can be validated by measuring basal vs. stimulated
neurotransmitter uptake.

Radiolabel Loading:

o Pre-incubate the synaptosomes with a low concentration of the appropriate tritiated
monoamine ([3H]DA, [BH]NE, or [3H]5-HT) for 15-30 minutes at 37°C. This allows the
transporters to actively load the radiolabel into the synaptosomes.

Initiation of Release:

o Dispense the loaded synaptosomes into tubes containing various concentrations of the
test phenylmorpholine compound or a control (buffer for basal release, a known releaser
like amphetamine for maximal release).

o Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
Termination and Separation:

o Stop the release by rapid filtration through glass fiber filters using a cell harvester.
Causality: This quickly separates the synaptosomes (retained on the filter) from the buffer
containing the released radiolabel (filtrate).

o Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound
radiolabel.

Quantification:
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o Place the filters into scintillation vials with scintillation cocktail.

o Measure the radioactivity remaining in the synaptosomes using a liquid scintillation
counter.

o Data Analysis:

o Calculate the amount of [BHJmonoamine released at each drug concentration relative to
basal and maximal controls.

o Plot the concentration-response curve and use non-linear regression to determine the
ECso value (the concentration that produces 50% of the maximal release effect).

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation
Dissect Brain Region
(e.g., Striatum)
[Homogenize & Centrifuga

Gsolate Synaptosomea

Assay Procedure
Load Synaptosomes
with [3H]Monoamine

l

Incubate with Test Compound
(Phenylmorpholine Analog)

l

Terminate via Rapid Filtration

Data %ralysis
Scintillation Counting
(Measure Radioactivity)
@alculate % Releasa
@etermine ECso Valua

Click to download full resolution via product page

Caption: Workflow for Monoamine Transporter Release Assay.
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Conclusion and Future Directions

The phenylmorpholine scaffold is a remarkably adaptable framework for developing CNS-active
agents. The structure-activity relationships reveal a delicate interplay between stereochemistry
and substitutions on the phenyl and morpholine rings, which collectively govern potency,
selectivity, and mechanism of action at monoamine transporters. Phenyl ring modifications act
as a "selectivity switch," particularly for SERT, while C3-alkylation and specific stereochemistry
are crucial for potent stimulant activity. N-alkylation offers a powerful tool for pharmacokinetic
modulation, including the development of prodrugs.

Despite their therapeutic potential, a significant challenge for this class remains the potential for
abuse, which is often linked to potent dopamine-releasing properties.[4][12] Future research in
this area should focus on:

o Fine-tuning Selectivity: Designing molecules with tailored selectivity profiles (e.g., potent
norepinephrine reuptake inhibitors with minimal dopamine activity) could lead to effective
treatments for conditions like ADHD with a lower abuse liability.[21][22]

o Mechanism Switching: Exploring the subtle structural features that differentiate potent
releasers from reuptake inhibitors to design compounds with a safer pharmacological profile.

o Reducing Off-Target Effects: Systematically screening new analogs for activity at other
receptors, such as the 5-HT28 receptor, is crucial to avoid potential adverse effects like
cardiac valvulopathy that have plagued previous generations of anorectics.[4]

* Novel Bioisosteres: Employing modern medicinal chemistry strategies, including the use of
non-classical bioisosteric replacements for the phenyl ring, may lead to compounds with
improved "drug-like" properties, such as enhanced metabolic stability and better brain
penetration.[20]

By leveraging this detailed SAR understanding, medicinal chemists can continue to innovate,
designing the next generation of phenylmorpholine-based therapeutics with improved efficacy
and safety for a variety of neurological and psychiatric disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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